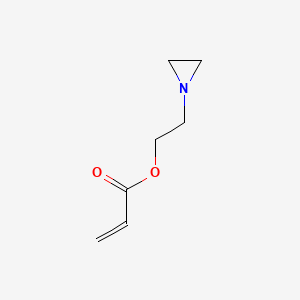

2-(Aziridin-1-yl)ethyl acrylate

Description

Structure

3D Structure

Properties

CAS No. |

6498-82-4 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

2-(aziridin-1-yl)ethyl prop-2-enoate |

InChI |

InChI=1S/C7H11NO2/c1-2-7(9)10-6-5-8-3-4-8/h2H,1,3-6H2 |

InChI Key |

MUEGIVAMQURJQO-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCCN1CC1 |

Origin of Product |

United States |

Scope of Academic Inquiry for 2 Aziridin 1 Yl Ethyl Acrylate Chemistry

Direct Synthetic Routes to this compound

Direct synthetic methods focus on the formation of the target molecule by connecting the pre-formed aziridine and acrylate moieties. These approaches are often favored for their straightforward nature.

Esterification Reactions for Acrylate Moiety Introduction

Esterification is a fundamental reaction in which an alcohol and a carboxylic acid react to form an ester and water. In the context of this compound synthesis, this typically involves the reaction of N-(2-hydroxyethyl)aziridine with acrylic acid or its derivatives. The reaction of N-(2-hydroxyethyl)aziridine with methyl methacrylate at elevated temperatures (140–160 °C) is a documented method. To prevent the premature polymerization of the acrylate, polymerization inhibitors such as N,N-diphenyl-p-phenylenediamine are often added.

The efficiency of esterification can be influenced by the choice of catalyst and reaction conditions. Various catalysts, including Brønsted acids like p-dodecylbenzenesulfonic acid (DBSA) and Lewis acids, can be employed to promote the reaction. organic-chemistry.org For instance, graphene oxide has been shown to be an efficient and reusable acid catalyst for esterification reactions. organic-chemistry.org Another approach involves the use of coupling reagents like ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY), which facilitates the formation of esters under mild conditions. organic-chemistry.org

Table 1: Examples of Esterification Catalysts and Conditions

| Catalyst/Reagent | Reactants | Conditions | Noteworthy Features |

| Graphene Oxide | Carboxylic Acids, Alcohols | - | Reusable acid catalyst. organic-chemistry.org |

| o-NosylOXY | Carboxylic Acids, Alcohols | - | Byproducts can be recovered and reused. organic-chemistry.org |

| DBSA | Carboxylic Acids, Alcohols | In water | Surfactant-type Brønsted acid catalyst. organic-chemistry.org |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Phenolic Acids, Terpenoid Alcohols | THF solvent | Good yields for esterification. nih.gov |

Nucleophilic Displacement Approaches in Monomer Synthesis

Nucleophilic displacement reactions provide an alternative direct route to aziridinyl monomers. A common strategy is the Michael addition of an aziridine compound to a (meth)acryloyl-acryloyl compound. google.com This reaction involves the nucleophilic attack of the nitrogen atom of the aziridine ring onto the activated double bond of the acrylate.

The reactivity of aziridines in nucleophilic ring-opening reactions is a key consideration. Due to their inherent ring strain, aziridines are susceptible to attack by various nucleophiles. clockss.orgacs.org This reactivity can be harnessed to synthesize a variety of functionalized molecules. For instance, the ring-opening of aziridines with amines, catalyzed by Lewis acids like tris(pentafluorophenyl)borane, leads to the formation of 1,2-diamines. acs.org While not a direct synthesis of the target monomer, this highlights the versatility of aziridines in nucleophilic reactions.

Indirect Synthetic Pathways Involving Aziridine Ring Formation

Indirect methods focus on constructing the aziridine ring onto a molecule that already contains the acrylate functionality or a precursor to it. These strategies offer a different level of synthetic control and can be advantageous in certain contexts.

Aziridination Reactions of Olefins

Aziridination of olefins is a powerful technique for the direct introduction of a nitrogen atom across a double bond, forming the three-membered aziridine ring. umventures.org This transformation can be achieved using various reagents and catalysts.

A notable method involves the rhodium(II)-catalyzed direct aziridination of olefins using hydroxylamine-O-sulfonic acids as inexpensive and readily available aminating agents. nih.gov This reaction proceeds stereospecifically. Another approach utilizes a dirhodium(II) carboxamidate catalyst with p-toluenesulfonamide (B41071) as the nitrogen source, which can achieve high yields and retain the stereochemistry of the starting olefin. umventures.org Metal-free aziridination of unactivated olefins has also been developed, employing transient N-pyridinium iminoiodinanes. acs.org

Table 2: Selected Methods for Aziridination of Olefins

| Catalyst/Reagent System | Nitrogen Source | Key Features |

| Rh₂(esp)₂ | Hydroxylamine-O-sulfonic acid | Direct, stereospecific N-H and N-alkyl aziridination. nih.gov |

| Dirhodium(II) carboxamidate | p-Toluenesulfonamide | Efficient, catalytic, retains olefin stereochemistry. umventures.org |

| N-Aminopyridinium salts/Iodine(III) reagents | N-Aminopyridinium salts | Metal-free, proceeds via electrophilic N-pyridinium iminoiodinane. acs.org |

| Rh₂(esp)₂ / PhIO | Anilines | Intermolecular N-aryl aziridination of olefins. nih.gov |

Ring Closure Strategies for Aziridine Synthesis

The formation of the aziridine ring can also be accomplished through intramolecular cyclization reactions. A classic method is the Wenker synthesis, where a 1,2-aminoalcohol is converted to its sulfate (B86663) ester, which then undergoes base-induced cyclization to form the aziridine. organic-chemistry.orgwikipedia.org This method is applicable to the synthesis of the parent aziridine from aminoethanol. wikipedia.org

Another important ring-closure strategy is the intramolecular nucleophilic substitution of a vicinal haloamine. The amine functional group displaces an adjacent halide to form the aziridine ring. wikipedia.org This reaction is conceptually similar to the formation of epoxides from halohydrins. The De Kimpe aziridine synthesis is another example, where an α-chloroimine reacts with a nucleophile to generate the aziridine. wikipedia.org

Advanced Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. In the context of aziridine synthesis, this translates to the use of non-toxic reagents, catalytic methods, and reactions that minimize waste.

The use of catalysts that can be recovered and reused is a key aspect of green chemistry. For example, the use of a magnetic zeolite molecular sieve as a catalyst in the synthesis of hydroxyethyl (B10761427) acrylate from acrylic acid and ethylene (B1197577) oxide allows for easy separation and recycling of the catalyst. google.com

Furthermore, the development of metal-free catalytic systems, such as the aziridination of olefins using N-aminopyridinium salts, reduces the reliance on potentially toxic and expensive heavy metals. acs.org Photochemical methods, like the aziridination via nitrogen-atom transfer from photoexcited azoxy-triazenes, offer another sustainable approach by utilizing light as a clean energy source. acs.org These advanced methods pave the way for more sustainable production of aziridine-containing compounds.

Polymerization Mechanisms and Kinetics of 2 Aziridin 1 Yl Ethyl Acrylate

Homopolymerization Processes

AZEA can undergo homopolymerization through two primary and distinct routes: free-radical polymerization involving the acrylate (B77674) moiety and a self-polymerization process driven by the aziridine (B145994) ring.

Free Radical Polymerization of the Acrylate Moiety

The acrylate portion of AZEA readily participates in free-radical polymerization, a common method for producing polyacrylates. This process is typically initiated by thermal or photochemical decomposition of a radical initiator, creating active radical species that attack the carbon-carbon double bond of the acrylate group. The polymerization proceeds via propagation steps, where the growing polymer chain adds more monomer units.

This type of polymerization allows for the synthesis of linear polymers where the aziridine ring is preserved as a pendant functional group along the polymer backbone. These pendant aziridine rings offer sites for subsequent crosslinking or post-polymerization modification. For instance, polymers of AZEA are key components in two-component water-based automobile coatings, where the aziridine groups are utilized for crosslinking. google.com The polymerization is often initiated by a free radical initiator in an organic cosolvent. google.com

Studies on analogous acrylate monomers, such as ethyl acrylate, provide insight into the kinetics of this process. The polymerization of ethyl acrylate initiated by redox systems like ceric ion-reducing agent systems has been studied, demonstrating that the rate of polymerization can be influenced by the concentrations of the monomer, initiator, and other components in the system. researchgate.net The termination of the growing polymer radicals typically occurs through mutual interaction. researchgate.net

Self-Polymerization via Aziridine Ring-Opening and Michael Addition

A fascinating characteristic of AZEA is its ability to self-polymerize under certain conditions without the need for a traditional radical initiator. This process involves a sequence of reactions capitalizing on the reactivity of both the aziridine ring and the acrylate group. The polymerization occurs through three consecutive steps at ambient temperature: acid-base neutralization, aziridine ring-opening, and finally, a Michael addition reaction. This can result in the formation of a linear polyethyleneimine (PEI) with amino-ester bonds and can achieve high molecular weights, potentially exceeding 60,000 g/mol in an aqueous medium.

The self-polymerization cascade is initiated by an acid-base interaction. In the presence of an acidic species, such as acrylic acid, the nitrogen atom of the aziridine ring can be protonated. This protonation activates the strained three-membered ring, making it highly susceptible to nucleophilic attack. frontiersin.org This initial acid-base neutralization is the key step that triggers the subsequent polymerization events.

Following initiation, the polymerization proceeds via the ring-opening of the activated (protonated) aziridine ring. nih.gov A nucleophile, which can be another monomer molecule or a different species in the reaction mixture, attacks one of the carbon atoms of the aziridinium (B1262131) ion. This attack relieves the ring strain and results in the formation of a new covalent bond, propagating the polymer chain. frontiersin.orgnih.gov The regioselectivity of the ring-opening, meaning which carbon of the aziridine ring is attacked, can be influenced by substituents on the ring and the nature of the nucleophile. frontiersin.org This ring-opening reaction is a fundamental step in forming the polymer backbone. researchgate.net

The Michael addition reaction is the final key component in this self-polymerization mechanism. researchgate.net The Michael addition is the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.netnih.gov In this specific polymerization, the secondary amine formed from the aziridine ring-opening acts as a nucleophile (a Michael donor). This amine then attacks the electron-deficient carbon-carbon double bond of the acrylate group (a Michael acceptor) on another monomer molecule. researchgate.net This aza-Michael addition effectively links monomer units together, driving the propagation of the polymer chain and leading to the formation of a linear polyethyleneimine structure.

Copolymerization Strategies and Architectures

The dual functionality of 2-(Aziridin-1-yl)ethyl acrylate makes it a valuable comonomer for creating functional polymers with tailored architectures. It can be incorporated into polymer chains alongside other monomers using various polymerization techniques.

Copolymerization is often achieved through free-radical polymerization, where AZEA is mixed with other vinylic or acrylic monomers. This allows for the random or statistical incorporation of the AZEA unit into the polymer backbone, resulting in a copolymer with pendant aziridine rings. The reactivity ratios of the comonomers will dictate the final composition and sequence distribution in the copolymer. For example, AZEA can be copolymerized with monomers like methyl methacrylate (B99206) or butyl acrylate using controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), which allows for precise control over the polymer's molecular weight and architecture.

The resulting copolymers, which feature reactive aziridine side-chains, can be used to create specific architectures like graft or block copolymers. The aziridine groups can serve as initiation sites for ring-opening polymerization of other cyclic monomers or as anchor points for grafting polymer chains via post-polymerization modification. rsc.org This strategy provides a pathway to complex macromolecular structures where the properties of the polyacrylate backbone are combined with the functionality introduced by the grafted chains.

Copolymerization with Acrylic and Methacrylic Monomers

This compound can be copolymerized with a range of acrylic and methacrylic monomers. This process is typically initiated by free-radical polymerization. The reactivity of the acrylate group allows it to readily incorporate into growing polymer chains alongside other acrylic monomers. For instance, it can be copolymerized with monomers like n-butyl acrylate and 2-ethylhexyl acrylate. mdpi.com The resulting copolymers possess pendant aziridine groups along the polymer backbone. google.com These reactive sites are preserved during the initial polymerization and are available for subsequent crosslinking reactions. google.comrsc.org

| Monomer | Copolymerization Method | Resulting Polymer Structure |

| Acrylic Acid | Free-radical polymerization | Copolymer with pendant carboxylic acid and aziridine groups |

| n-Butyl Acrylate | Free-radical polymerization | Copolymer with pendant aziridine groups |

| 2-Ethylhexyl Acrylate | Free-radical polymerization | Copolymer with pendant aziridine groups |

| Methyl Methacrylate | Free-radical polymerization | Copolymer with pendant aziridine groups |

Copolymerization with Other Ethylenically Unsaturated Monomers

Beyond acrylics, this compound can be copolymerized with other ethylenically unsaturated monomers. This expands the range of potential properties and applications for the resulting polymers. For example, copolymerization with styrene (B11656) or its derivatives can introduce aromatic functionalities into the polymer structure. The compatibility and reactivity of this compound with these diverse monomers are crucial for creating copolymers with tailored characteristics. The choice of comonomer can significantly impact the glass transition temperature, solubility, and mechanical properties of the final material.

Controlled Radical Polymerization Techniques (e.g., RAFT) for Functionalized Acrylates

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over the molecular weight, architecture, and dispersity of polymers containing functional acrylates. nih.gov RAFT polymerization is particularly advantageous for synthesizing well-defined polymers with reactive side groups, such as the aziridine moiety in this compound. researchgate.netmdpi.com

This technique utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of block copolymers, gradient copolymers, and other complex architectures. nih.gov For instance, a block copolymer could be synthesized where one block is rich in this compound units and another block consists of a different monomer, leading to materials with distinct, well-defined domains. The ability to control the placement of the functional aziridine groups is critical for designing advanced materials with specific properties. rsc.org

Graft Copolymerization Methodologies

Graft copolymerization is another important strategy for incorporating this compound into polymer structures. This can be achieved through two primary approaches: "grafting-from" and "grafting-through".

In the "grafting-from" method, a pre-existing polymer backbone is modified with initiator sites from which chains of this compound can be grown. Conversely, the "grafting-through" approach involves the copolymerization of a macromonomer of poly(this compound) with other monomers to form a graft copolymer. warwick.ac.uk For instance, this compound can be grafted onto natural polymers or synthetic backbones to impart new functionalities. nih.govresearchgate.net This method is useful for modifying the surface properties of materials or for creating compatibilizers for polymer blends.

Crosslinking Mechanisms in this compound Systems

The aziridine ring is the key to the crosslinking capabilities of polymers containing this compound.

Post-Polymerization Crosslinking via Aziridine Ring-Opening Reactions

After the initial polymerization of the acrylate group, the pendant aziridine rings can undergo ring-opening reactions, leading to the formation of a crosslinked network. rsc.org This post-polymerization crosslinking is a versatile method for curing materials. The reaction is typically triggered by the addition of a curing agent or by a change in conditions, such as temperature or pH. polyaziridine.com

The most common crosslinking mechanism involves the reaction of the aziridine ring with nucleophiles. rsc.orgrsc.org For example, carboxylic acid groups present in the copolymer or added as a separate crosslinking agent can attack the aziridine ring, leading to the formation of an amino ester linkage. polyaziridine.comresearchgate.net This reaction is often acid-catalyzed and can proceed at ambient or elevated temperatures. polyaziridine.com The efficiency of this crosslinking process depends on the concentration of aziridine and nucleophilic groups, the reaction temperature, and the presence of any catalysts.

| Curing Agent/Condition | Mechanism | Resulting Linkage |

| Carboxylic Acids | Nucleophilic ring-opening | Amino ester |

| Amines | Nucleophilic ring-opening | Diamine |

| Thiols | Nucleophilic ring-opening | Thio-amino ether |

| Heat | Thermal ring-opening | (Can lead to various products) |

Formation of Densely Crosslinked Polymeric Networks

The trifunctional nature of the aziridine group (when considering its potential reactions) allows for the formation of densely crosslinked polymeric networks. rsc.orgpolyaziridine.com As the ring-opening reactions proceed, multiple polymer chains become interconnected, leading to a significant increase in molecular weight and the formation of a gel. The density of this network can be controlled by the concentration of this compound in the initial copolymer and the extent of the curing reaction. nih.gov

These densely crosslinked networks exhibit enhanced mechanical properties, such as increased hardness, improved solvent resistance, and higher thermal stability. researchgate.net The formation of these networks is a critical aspect of the use of this compound in applications such as coatings, adhesives, and composites, where durability and robustness are required. osti.gov The topology and final properties of the network are influenced by factors like the flexibility of the polymer backbone and the length of the crosslinks formed. nih.gov

Reactivity and Mechanistic Studies of 2 Aziridin 1 Yl Ethyl Acrylate

Aziridine (B145994) Ring-Opening Reactions

The high ring strain of the aziridine group makes it susceptible to ring-opening reactions initiated by a variety of reagents. wikipedia.orgclockss.org These transformations are fundamental to the application of aziridine-containing compounds in synthesis. researchgate.net

Nucleophilic Ring Opening with Various Reagents

The aziridine ring readily undergoes nucleophilic attack, leading to the formation of β-functionalized amines. acs.org This process is a cornerstone of its synthetic utility. researchgate.net Due to the inherent ring strain, aziridines are reactive substrates for ring-opening reactions with a wide array of nucleophiles. wikipedia.org Common nucleophiles include alcohols and amines, in reactions that are essentially the reverse of their cyclization formation pathways. wikipedia.org Carbon-based nucleophiles like organolithium and organocuprate reagents are also effective in opening the aziridine ring. wikipedia.org

In a notable application, the ring opening of aziridines with thiophenol has been shown to be a highly regioselective process. nih.gov The thiol group readily attacks the less substituted carbon of the aziridine ring, leading to phenylaminoethylsulfide derivatives. nih.gov This reaction proceeds efficiently at room temperature in solvents like methylene (B1212753) chloride. nih.gov

Furthermore, the activation of non-activated aziridines can be achieved by alkylation of the ring nitrogen, forming an aziridinium (B1262131) ion. nih.gov This highly reactive intermediate is then susceptible to attack by external nucleophiles such as acetate (B1210297) and azide, providing a straightforward route to N-alkylated amine derivatives. nih.gov

| Nucleophile | Reagent Example | Product Type | Reference |

| Oxygen | Acetate (NaOAc) | N-alkylated β-amino acetate | nih.gov |

| Nitrogen | Azide (NaN3) | N-alkylated β-amino azide | nih.gov |

| Sulfur | Thiophenol | Phenylaminoethylsulfide | nih.gov |

| Carbon | Organolithium reagents | Substituted amine | wikipedia.org |

| Carbon | Organocuprates | Substituted amine | wikipedia.org |

Acid-Catalyzed Ring Opening Processes

In the presence of acids, the aziridine ring can be activated towards nucleophilic attack. bioorg.org Protic or Lewis acids can protonate or coordinate to the nitrogen atom, forming a highly reactive aziridinium ion intermediate. nih.govbioorg.org This activation is often necessary for the ring opening of aziridines with electron-donating substituents on the nitrogen, which are otherwise relatively inert towards nucleophiles. bioorg.org

For instance, the reaction of 2-acylaziridines with acid chlorides demonstrates a dual role for the reagent, acting as both an activator and a source of the nucleophile. bioorg.org The aziridine nitrogen attacks the acid chloride, forming an acylaziridinium ion. The released chloride anion then acts as the nucleophile, opening the ring to yield a β-amino-α-chlorocarbonyl compound. bioorg.org

Studies on 2-substituted aziridines have shown that acids like trifluoroacetic acid (TFA) in a mixed solvent system such as acetone (B3395972) and water can efficiently promote ring-opening. frontiersin.orgresearchgate.net The regioselectivity of this process can be influenced by the nature of the substituent on the aziridine ring. frontiersin.orgresearchgate.net For example, an alkyl group bearing a γ-ketone at the C2 position directs the nucleophilic attack of water to the C2 carbon of the aziridine. frontiersin.orgresearchgate.net

| Acid Catalyst | Nucleophile | Solvent System | Key Observation | Reference |

| Trifluoroacetic Acid (TFA) | H2O | Acetone/H2O (2:1) | Efficient ring opening of γ-aziridinyl ketone at C2. | frontiersin.orgresearchgate.net |

| Acetic Acid (AcOH) | Acetate | Toluene, Dioxane | No reaction observed for γ-aziridinyl ketone. | researchgate.net |

| Sulfuric Acid (H2SO4) | H2O | Acetone/H2O (2:1) | Effective ring opening of γ-aziridinyl ketone. | researchgate.net |

| Acid Chlorides | Chloride ion | Not specified | Dual role as activator and nucleophile source. | bioorg.org |

Regioselectivity and Stereoselectivity in Aziridine Ring Opening

The outcome of aziridine ring-opening reactions is significantly influenced by regioselectivity and stereoselectivity. nih.gov The regioselectivity, or the site of nucleophilic attack, is dependent on several factors including the substituents on the aziridine ring, the nature of the nucleophile, and the reaction conditions. rsc.org

In acid-catalyzed reactions, the regioselectivity is often governed by the stability of the resulting carbocation-like transition state. khanacademy.orgyoutube.com For non-activated 2-substituted aziridines, the formation of an intermediate aziridinium salt is a key step, and the subsequent nucleophilic attack can occur at either the C2 or C3 position. rsc.org The presence of a γ-ketone on a C2-alkyl substituent directs the nucleophilic attack of water to the C2 position under acidic conditions. frontiersin.orgnih.gov Conversely, a γ-silylated hydroxy group on the same substituent leads to attack at the unsubstituted C3 position by an acetate nucleophile. frontiersin.orgnih.gov

Stereoselectivity is also a critical aspect, particularly when chiral aziridines are involved. Ring-opening reactions can proceed with either retention or inversion of configuration at the stereocenters. For example, the reaction of chiral (2R,1'R)-2-acyl-[1-(1'-phenylethyl)]aziridine with acid chlorides proceeds via a double inversion mechanism, resulting in the retention of configuration at the C2 position in the final product. bioorg.org

Reductive Ring Opening of Aziridines

Reductive methods provide an alternative pathway for the cleavage of the aziridine ring. Samarium diiodide (SmI2) has been employed for the reductive ring opening of aziridine-2-carboxylates to yield β-amino esters. acs.org The selectivity of this reaction between C-N and C-C bond cleavage is dependent on the substituent on the aziridine nitrogen. An activating group on the nitrogen is crucial for achieving selective C-N bond cleavage. acs.org In the absence of such a group, C-C bond cleavage can become the dominant pathway. acs.org

Another approach involves the use of bis(neopentylglycolato)diboron (B2(OH)4) to mediate the reductive ring-opening of N-tosyl aziridines with nitroarenes, providing access to vicinal diamines. acs.org This method utilizes nitroarenes as an amino source and proceeds under aqueous, catalyst-free conditions. acs.org The reaction has been shown to be effective for a range of substituted N-tosyl aziridines and nitroarenes. acs.org

| Reducing System | Substrate | Product | Key Features | Reference |

| Samarium diiodide (SmI2) | Aziridine-2-carboxylates | β-amino esters | Requires activating group on nitrogen for C-N cleavage selectivity. | acs.org |

| B2(OH)4 / Nitroarenes | N-tosyl aziridines | Vicinal diamines | Aqueous, catalyst-free conditions. | acs.org |

Acrylate (B77674) Moiety Reactions

The acrylate portion of 2-(Aziridin-1-yl)ethyl acrylate possesses its own distinct reactivity, primarily centered around the carbon-carbon double bond.

Michael Addition Reactions with Nucleophiles

The electron-withdrawing nature of the ester group in the acrylate moiety activates the carbon-carbon double bond for conjugate addition, commonly known as the Michael addition. researchgate.net This reaction is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net A wide range of nucleophiles, including amines, thiols, and carbanions, can act as Michael donors. researchgate.net

The aza-Michael addition, the addition of an amine to an activated alkene, is a particularly relevant reaction. psu.edu This reaction is often rapid and can be carried out under mild conditions, sometimes even without a catalyst. psu.edunih.gov For example, the reaction of amines with acrylates can be significantly accelerated by microwave irradiation, leading to higher yields and shorter reaction times. nih.gov

In the context of related systems, the conjugate addition of nitromethane (B149229) to (R)-aziridine-2-yl acrylate has been used as a key step in the synthesis of a fragment of a fluoroquinolone antibiotic. researchgate.net This demonstrates the synthetic utility of Michael additions to acrylate systems containing an aziridine ring. researchgate.net

| Nucleophile (Michael Donor) | Michael Acceptor | Product Type | Conditions | Reference |

| Amines | α,β-unsaturated esters | β-amino esters | Microwave irradiation | nih.gov |

| Nitromethane | (R)-aziridine-2-yl acrylate | β-nitro aziridine derivative | Not specified | researchgate.net |

| Amines | Glycerol carbonate acrylate | β-amino ester derivative | Solvent-free, 50°C | psu.edu |

Cycloaddition Reactions (e.g., Diels-Alder)

A thorough review of available research indicates a lack of specific studies on the participation of this compound as a dienophile in Diels-Alder reactions or other cycloaddition processes. The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, typically involves a conjugated diene and a dienophile. While acrylates are commonly employed as dienophiles, the influence of the 2-(aziridin-1-yl)ethyl substituent on the stereoselectivity and reactivity of such a reaction with this compound has not been specifically reported.

General principles suggest that the aziridine group could exert an electronic and steric influence on the acrylate's dienophilic character. However, without experimental data or dedicated computational studies, any discussion on reaction outcomes, such as endo/exo selectivity or facial selectivity, remains speculative.

Mechanistic Insights from Computational Chemistry and Kinetic Studies

Density Functional Theory (DFT) Calculations for Reaction Pathways

Similarly, a search for Density Functional Theory (DFT) calculations specifically modeling the reaction pathways of this compound in cycloaddition reactions did not yield any published research. DFT is a powerful computational method used to investigate reaction mechanisms, predict transition state geometries, and calculate activation energies, thereby providing deep insights into the feasibility and stereochemical outcomes of chemical reactions.

While DFT has been applied to study the ring-opening of aziridines and the cycloaddition reactions of various acrylates, the specific application of this theoretical framework to this compound is absent from the current body of scientific literature. Such studies would be invaluable in elucidating the potential reaction coordinates, identifying the rate-determining steps, and understanding the role of the aziridine moiety in modulating the electronic structure of the acrylate system during a cycloaddition reaction.

Advanced Polymeric Materials Derived from 2 Aziridin 1 Yl Ethyl Acrylate

Functional Polymers and Copolymers Synthesis

The dual functionality of 2-(Aziridin-1-yl)ethyl acrylate (B77674) allows for its incorporation into polymers through various polymerization techniques, including radical polymerization. This results in polymers with pendant aziridine (B145994) groups that can undergo further reactions, leading to the creation of functional and crosslinked materials.

Poly(β-amino-esters) and Poly(β-amino acids) Derived from Aziridine Acrylates

Poly(β-amino esters) (PBAEs) are a class of biodegradable and pH-responsive polymers synthesized through the Michael addition of amines to diacrylates. documentsdelivered.comnih.gov The versatility in the choice of amine and acrylate monomers allows for the creation of a large library of PBAEs with varied physicochemical properties. documentsdelivered.comnih.gov While direct synthesis of PBAEs using 2-(Aziridin-1-yl)ethyl acrylate as the sole acrylate monomer is not the primary route, the aziridine functionality can be conceptualized as a precursor to amine groups. The ring-opening of the aziridine in a controlled manner could introduce β-amino ester moieties into a polymer backbone.

The general synthesis of PBAEs involves the step-growth polymerization of a bis(acrylate ester) with a primary or secondary amine. This reaction is typically carried out at elevated temperatures without the need for a catalyst. The resulting polymers contain tertiary amines in their backbone, which can be protonated at physiological pH, and ester linkages that are susceptible to hydrolysis. nih.gov

Similarly, poly(N-acryl amino acids) can be synthesized through the radical polymerization of N-acryl amino acid monomers. nih.gov These monomers are prepared by reacting acryloyl chloride with amino acid esters. nih.gov The resulting polymers possess a range of functionalities depending on the amino acid side chains, including lipophilic, charged, and hydroxyl groups. nih.gov

Table 1: Examples of Monomers Used in the Synthesis of Poly(β-amino esters)

| Amine Monomer | Acrylate Monomer |

| 5-amino-1-pentanol | 1,4-butanediol diacrylate |

| Hexylamine | 1,4-butanediol diacrylate |

| 4-amino-1-butanol | 1,6-hexanediol diacrylate |

| 1-(2-aminoethyl) piperazine | Trimethylolpropane (B17298) triacrylate |

This table is based on data from various studies on PBAE synthesis and is for illustrative purposes. nih.govnih.gov

Poly(ethyleneimine) Derivatives via Ring-Opening Polymerization

Poly(ethyleneimine) (PEI) is a cationic polymer traditionally synthesized via the ring-opening polymerization of aziridine. researchgate.net This process results in a branched polymer structure containing primary, secondary, and tertiary amines. researchgate.net The high density of amino groups makes PEI a highly effective material for various applications.

The polymerization of this compound can lead to polymers with pendant aziridine rings. These pendant rings can then be induced to undergo ring-opening polymerization, effectively creating grafts of poly(ethyleneimine)-like chains off the main acrylate backbone. This approach allows for the synthesis of well-defined graft copolymers with a polyacrylate backbone and PEI side chains. The properties of these copolymers can be tailored by controlling the length of the acrylate backbone and the degree of polymerization of the PEI grafts.

Crosslinked Polymer Networks and Their Engineering

The reactive aziridine group in polymers derived from this compound provides a versatile handle for crosslinking, leading to the formation of robust polymer networks with engineered properties.

Hydrogels Development and Functionalization

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. The incorporation of this compound into hydrogel formulations allows for post-polymerization crosslinking through the ring-opening reaction of the aziridine moiety. This provides a method to control the crosslink density and, consequently, the mechanical properties and swelling behavior of the hydrogel.

For instance, copolymers of this compound with hydrophilic monomers like 2-hydroxyethyl acrylate (HEA) can be synthesized and subsequently crosslinked. researchgate.netresearchgate.net The aziridine rings can react with various functional groups, including carboxylic acids or other nucleophiles present in the hydrogel network or added externally, to form stable crosslinks. rsc.org This allows for the development of hydrogels with tunable properties for specific applications.

Table 2: Research Findings on Hydrogel Development

| Finding | Description |

| Tunable Swelling | The degree of crosslinking, controlled by the concentration of the aziridine monomer, influences the water uptake capacity of the hydrogel. |

| Controlled Mechanical Properties | Higher crosslink density generally leads to hydrogels with increased stiffness and improved mechanical strength. rsc.org |

| Functionalization Potential | The aziridine rings can be used to conjugate bioactive molecules or other functional moieties to the hydrogel network. |

Specialty Resins for Coatings, Inks, and Adhesives

The crosslinking ability imparted by the aziridine group makes polymers derived from this compound valuable components in the formulation of specialty resins for coatings, inks, and adhesives. entegris.com In these applications, the polymer is typically applied as a liquid formulation and then cured, or crosslinked, to form a durable solid film.

The aziridine groups can react with various functional groups commonly found in coating and adhesive formulations, such as carboxylic acids, to form a crosslinked network. This curing process can often be initiated by heat or other stimuli. The resulting crosslinked polymers exhibit enhanced adhesion, chemical resistance, and mechanical toughness.

For example, copolymers of ethyl acrylate and other monomers containing this compound can be used in paint formulations and industrial coatings. dormer.com These resins can provide improved durability and flexibility to the final coating. dormer.comwikipedia.org Similarly, in adhesives, the crosslinking reaction leads to stronger and more permanent bonds. specialchem.com

Elastomeric Systems and Shape-Memory Polymers

The ability to form controlled crosslinked networks makes this compound a candidate for the development of advanced elastomeric systems and shape-memory polymers (SMPs).

Elastomers are polymers that exhibit high elasticity. By controlling the crosslink density of polymers containing this compound, it is possible to create materials with tailored elastomeric properties. Ionically crosslinked acrylate elastomers have demonstrated the ability to be tough and resilient. rsc.org

Shape-memory polymers are "smart" materials that can be programmed to remember an original shape and return to it from a temporary, deformed shape upon the application of an external stimulus, such as heat. nih.govnih.gov In acrylate-based SMPs, the crosslinks serve as the "memory" of the permanent shape. The incorporation of this compound allows for the creation of these crucial crosslinks. By designing polymer networks with specific transition temperatures, often related to the glass transition temperature of the polymer segments, the shape-memory effect can be precisely controlled. rsc.orgresearchgate.net

Biomedical Materials Research Applications

The unique reactivity of the aziridine ring, combined with the polymerizable acrylate group, makes this compound a monomer of significant interest in the development of advanced polymeric materials for biomedical research. Its ability to participate in both polymerization and crosslinking reactions allows for the creation of tailored materials with specific biological and mechanical properties.

Scaffolds for Tissue Engineering

In tissue engineering, the goal is to create scaffolds that mimic the natural extracellular matrix (ECM), providing structural support for cells and guiding the formation of new tissue. Hydrogels are a class of materials widely explored for this purpose due to their high water content and tissue-like mechanical properties. nih.gov The ability of this compound to act as a crosslinking agent is particularly valuable in the fabrication of such scaffolds.

The aziridine groups of the monomer can react with functional groups present in natural polymers, such as the carboxyl groups of hyaluronic acid (HA), to form stable, crosslinked networks. mdpi.com This crosslinking process transforms soluble polymers into insoluble, three-dimensional hydrogel structures capable of absorbing large amounts of water. researchgate.netnih.gov The resulting hydrogels can be designed to be injectable, allowing for minimally invasive procedures to fill tissue defects. researchgate.net

Research has shown that the degree of crosslinking can be controlled by varying the ratio of the aziridine crosslinker to the polymer, which in turn allows for the tuning of the scaffold's mechanical properties and degradation rate. mdpi.com For instance, hydrogels can be formulated to range from soft, flowing gels to more rigid, rubber-like materials. mdpi.com This tunability is critical for creating scaffolds that match the mechanical characteristics of the target tissue, from soft tissues to more robust structures like cartilage. nih.gov

The crosslinking of hyaluronic acid with aziridine-containing compounds is based on the reaction of the aziridine ring with the carboxylic acid groups of the HA backbone, forming a stable ester bond. mdpi.com This process improves the mechanical properties and in vivo residence time of the otherwise rapidly degrading native HA. mdpi.com

Table 1: Influence of Aziridine Crosslinker on Polyurethane Acrylate Film Properties This table demonstrates the effect of varying concentrations of a trifunctional aziridine crosslinker, trimethylolpropane tris(2-methyl-1-aziridinepropionate), on the properties of a UV-cured polyurethane acrylate emulsion. The data illustrates how aziridine crosslinking enhances the mechanical strength and water resistance of the material. mdpi.com

| Sac-100 Content (wt%) | Gel Fraction (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Toughness (MJ/m³) | Water Absorption Ratio (%) |

| 0 | 79.85 | 13.54 | 413.21 | 28.38 | 15.95 |

| 1 | 82.56 | 21.65 | 405.36 | 45.21 | 14.56 |

| 2 | 85.34 | 28.79 | 389.54 | 58.65 | 13.24 |

| 3 | 87.91 | 31.54 | 368.43 | 61.78 | 12.35 |

| 4 | 89.78 | 34.58 | 343.64 | 65.08 | 11.63 |

| 5 | 88.13 | 32.47 | 312.87 | 59.87 | 11.89 |

Data sourced from a study on dual-cured polyurethane acrylate emulsions. mdpi.com

Materials for Biomedical Devices

The surface properties of a biomedical device are critical to its biocompatibility and long-term performance in the body. nih.gov Unmodified surfaces can trigger foreign body responses, leading to inflammation, protein fouling, and blood clot formation (thrombosis). nih.govsielc.com Polymers derived from this compound and its analogs, like 2-(1-aziridinyl)ethyl methacrylate (B99206), are used to modify the surfaces of biomedical devices to improve their interaction with biological systems. sielc.com

One key application is the creation of biocompatible and antithrombotic coatings. sielc.com The aziridine functionality allows these polymers to be covalently bonded to the surface of a device through techniques like plasma deposition. sielc.com This process creates a stable, thin film that alters the surface chemistry of the material. sielc.com For example, a film of plasma-deposited polymer containing aziridine groups can be applied to materials like polyethylene (B3416737) terephthalate (B1205515) (PET). sielc.com

These coatings can prevent the adhesion of cells and platelets, a major cause of biofouling and device failure, particularly for blood-contacting devices. sielc.com The resulting surfaces can be made more hydrophilic, which is known to reduce protein adsorption and improve biocompatibility. nih.gov Furthermore, the reactive nature of the aziridine ring can be used for the post-immobilization of therapeutic agents, turning a passive device into a controlled drug delivery system. sielc.com The versatility of these polymers makes them suitable for a range of devices, including implants and prosthetics, where biocompatibility and mechanical integrity are essential.

Table 2: Research Findings on Aziridine-Functionalized Polymers for Biomedical Devices

| Application | Polymer System | Key Findings | Reference |

| Antithrombotic Coating | Plasma-deposited film of 2-(1-Aziridinyl) ethyl methacrylate | The film is capable of preventing cell and platelet adhesion on surfaces in contact with blood or tissue. | sielc.com |

| Biocompatible Materials | Polymers from 2-(1-Aziridinyl)ethyl methacrylate | Demonstrated favorable interactions with biological tissues, promoting cell adhesion and proliferation essential for tissue engineering. | |

| Surface Modification | Polyurethane acrylate with aziridine crosslinker | Aziridine crosslinking improves mechanical properties and reduces water absorption, enhancing durability. | mdpi.com |

Analytical and Characterization Methodologies for 2 Aziridin 1 Yl Ethyl Acrylate and Its Polymers

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in the analysis of 2-(Aziridin-1-yl)ethyl acrylate (B77674) and its polymers, providing detailed information about their chemical structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of 2-(Aziridin-1-yl)ethyl acrylate and its polymers. iupac.org Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for confirmation of the monomer's structure and analysis of the polymer's microstructure. iupac.org

For the monomer, ¹H NMR is used to identify the characteristic protons of the acrylate and aziridine (B145994) groups. For instance, in a related compound, 2-(benzothiazolylthio)ethyl acrylate, the signals for the =CH₂ protons of the acrylate group appear as a doublet between δ = 5.75–6.35 ppm in CDCl₃. mdpi.com The chemical shifts for the protons on the ethyl bridge and the aziridine ring would also be present in their respective characteristic regions.

¹³C NMR provides complementary information by identifying the carbon skeleton. The carbonyl carbon of the ester group, the olefinic carbons of the acrylate, and the carbons of the ethyl bridge and aziridine ring will each have distinct chemical shifts.

In the case of poly(this compound) , NMR is crucial for determining the polymer's microstructure, including tacticity and the success of polymerization. The broad signals in the polymer's NMR spectrum, compared to the sharp peaks of the monomer, are indicative of polymerization. For example, in the ¹H NMR spectrum of poly(2-ethylhexyl acrylate), the resonance at δ = 2.30 ppm is attributed to the methine proton in the polymer backbone. ias.ac.in Similar characteristic peaks would be observed for poly(this compound), confirming the polymeric structure. Two-dimensional NMR techniques can further provide more detailed microstructural information. iupac.org

Table 1: Representative ¹H NMR Chemical Shifts for Acrylate Monomers and Polymers

| Compound | Functional Group | Chemical Shift (δ, ppm) |

| 2-(Benzothiazolylthio)ethyl acrylate | =CH₂ (acrylate) | 5.75–6.35 (doublet) mdpi.com |

| Poly(2-ethylhexyl acrylate) | Methine (backbone) | 2.30 ias.ac.in |

Note: The specific chemical shifts for this compound and its polymer may vary depending on the solvent and experimental conditions.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in both the this compound monomer and its polymers. The FT-IR spectrum provides a unique molecular fingerprint, allowing for the confirmation of the monomer's synthesis and the monitoring of its polymerization.

For the monomer, characteristic absorption bands are expected for the C=O stretching of the ester group (around 1730 cm⁻¹), the C=C stretching of the acrylate group (around 1630 cm⁻¹), and the C-N stretching of the aziridine ring. researchgate.netyildiz.edu.tr For instance, in a similar monomer, 2-(bis(cyanomethyl)amino)-2-oxoethyl acrylate, the C=O ester stretch is observed at 1713 cm⁻¹ and the C=C olefinic stretch at 1627 cm⁻¹. yildiz.edu.tr

Upon polymerization, the disappearance or significant reduction of the C=C stretching vibration band is a clear indicator of the reaction's success. The FT-IR spectrum of the resulting poly(this compound) will be dominated by the characteristic bands of the polymer backbone and the pendant side chains. For example, the FT-IR spectrum of poly(ethyl acrylate-co-divinylbenzene) shows a strong absorption centered at 1730 cm⁻¹ due to the >C=O of the ester group and C-H stretching bands around 2977 cm⁻¹ and 2932 cm⁻¹. researchgate.net

Table 2: Key FT-IR Absorption Bands for Acrylate Monomers and Polymers

| Functional Group | Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | ~1730 researchgate.netresearchgate.net |

| C=C Stretch (Olefinic) | ~1630 yildiz.edu.tr |

| C-H Stretch (Aromatic/Aliphatic) | ~2900-3000 researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and can be applied to this compound. While the aziridine ring itself does not have strong absorption in the typical UV-Vis range, the acrylate group does. Ethyl acrylate, a related compound, exhibits a maximum absorption at 208 nm. nih.gov The UV-Vis spectrum of this compound would be expected to show a similar absorption peak corresponding to the π → π* transition of the acrylate's carbon-carbon double bond conjugated with the carbonyl group. This technique can be useful for quantitative analysis of the monomer in solution and for monitoring the kinetics of polymerization, as the disappearance of the acrylate chromophore can be tracked over time. mdpi.com

Chromatographic Techniques for Polymer Analysis

Chromatographic methods are indispensable for characterizing the molecular weight and purity of polymers derived from this compound.

Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of poly(this compound). spectrabase.comnih.gov GPC separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). nih.gov

The PDI provides insight into the breadth of the molecular weight distribution. A PDI close to 1.0 indicates a narrow distribution, which is often desirable and can be achieved through controlled polymerization techniques. For example, studies on thiol-acrylate photopolymer networks have used GPC to characterize the molecular weight of the polymer backbone chains, with weight-average molecular weights (Mw) observed in the range of 2.3 x 10⁴ Da to 7.3 x 10⁴ Da. nih.gov Similarly, GPC analysis of poly(ethyl acrylate) has reported an average Mw of approximately 95,000 g/mol . sigmaaldrich.com This information is crucial as the mechanical and physical properties of the polymer are highly dependent on its molecular weight and PDI.

Table 3: Representative Molecular Weight Data for Acrylate Polymers from GPC

| Polymer | Average Mn ( g/mol ) | Average Mw ( g/mol ) | PDI |

| Poly(methyl methacrylate-co-ethyl acrylate) | ~39,500 | ~101,000 | ~2.56 |

| Poly(ethyl acrylate) | - | ~95,000 sigmaaldrich.com | - |

| Poly(2-ethylhexyl acrylate) | - | ~92,000 sigmaaldrich.com | - |

| Thiol-Acrylate Networks | - | 23,000 - 73,000 nih.gov | - |

Thermal Analysis Methods for Polymeric Materials

Thermal analysis techniques are employed to investigate the thermal stability and phase transitions of polymeric materials derived from this compound.

The thermal properties of polymers are critical for determining their processing conditions and application limits. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize these properties.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This provides information about the thermal stability and decomposition profile of the polymer. For instance, TGA of poly(2-ethyl hexyl acrylate) has shown that the polymer is stable up to around 250°C, with degradation occurring at higher temperatures. mdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC is used to determine the glass transition temperature (Tg) of the polymer, which is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg of poly(ethyl acrylate) is approximately -23°C. sigmaaldrich.com For copolymers, the Tg can be influenced by the composition; for example, a poly(methyl methacrylate-co-ethyl acrylate) with less than 5 wt.% ethyl acrylate has a Tg of 104°C. sigmaaldrich.com DSC can also be used to study melting (Tm) and crystallization (Tc) temperatures in semi-crystalline polymers. researchgate.net

Table 4: Thermal Properties of Representative Acrylate Polymers

| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (from TGA) |

| Poly(ethyl acrylate) | -23 °C sigmaaldrich.com | - |

| Poly(2-ethyl hexyl acrylate) | -55 °C sigmaaldrich.com | Stable up to ~250 °C mdpi.com |

| Poly(methyl methacrylate-co-ethyl acrylate) | 104 °C (onset) sigmaaldrich.com | - |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability of polymers. The analysis provides data on decomposition temperatures, the amount of inorganic filler in composite materials, and can be used to study the kinetics of degradation. nih.gov In a typical TGA experiment, a sample is placed in a high-precision balance within a furnace. The temperature is increased at a constant rate, and the sample's mass is continuously recorded. The resulting TGA curve plots mass percentage versus temperature, showing the temperatures at which the polymer degrades.

While specific TGA data for the homopolymer of this compound is not extensively detailed in the available literature, the thermal behavior can be inferred from related polyacrylates and aziridine-containing polymer systems. The aziridine ring is a reactive group that can participate in ring-opening reactions, which may be initiated by heat. researchgate.netrsc.org This reactivity suggests that polymers containing aziridine moieties can undergo thermal crosslinking, a process that typically enhances thermal stability by forming a more robust network structure. researchgate.netresearchgate.net

For comparison, the thermal stability of structurally similar acrylate polymers has been well-documented. For instance, studies on poly(ethyl acrylate) provide insight into the degradation profile expected for a simple polyacrylate backbone. The degradation of these polymers generally occurs in a single step at elevated temperatures. A thermogravimetric study of poly(ethyl 2-cyanoacrylate) nanofibers also shows a distinct degradation profile when analyzed by TGA. researchgate.net The thermal degradation of poly(2-ethyl hexyl acrylate) has been shown to occur in a single step between 593 K (320°C) and 693 K (420°C), corresponding to the decomposition of the carbon skeleton. nih.gov

Table 1: Representative Thermal Degradation Data for Related Acrylate Polymers

| Polymer | Onset Decomposition Temperature (°C) | Key Observations |

| Poly(ethyl acrylate) | ~316 | Weight loss occurs above 300°C, ascribed to polymer decomposition. researchgate.net |

| Poly(2-ethyl hexyl acrylate) | ~250 (at 5 °C/min) | Thermal stabilization observed up to 250°C at low heating rates. nih.gov |

| Poly(N,N-dimethylaminoethyl methacrylate) | 290 - 400 (First Stage) | Decomposition occurs in two distinct stages. nih.gov |

This table presents data for structurally related polymers to illustrate typical values obtained via TGA.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nist.gov DSC is widely used to study thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). acs.org The glass transition temperature is a critical property of amorphous or semi-crystalline polymers, representing the temperature at which the polymer transitions from a hard, glassy state to a soft, rubbery state. nist.gov

In a DSC thermogram, the glass transition appears as a step-like change in the heat flow signal. nih.gov The Tg is a key parameter for understanding the mechanical properties and processing conditions of a polymer. For polymers containing reactive groups like aziridine, DSC can also be used to detect exothermic events associated with curing or crosslinking reactions.

Table 2: Glass Transition Temperatures (Tg) for Representative Acrylate Polymers

| Polymer | Glass Transition Temperature (Tg) |

| Poly(ethyl acrylate) | -24 °C |

| Poly(thioacrylate) P(ETA) | 12 °C researchgate.net |

| Poly(N,N-dimethylaminoethyl methacrylate) | 19 °C |

This table presents data for structurally related polymers to illustrate typical values obtained via DSC.

Microscopic and Morphological Characterization of Polymer Structures

Atomic Force Microscopy (AFM) for Surface and Nanoscale Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about a material's surface at the nanoscale. mdpi.com The instrument operates by scanning a sharp tip, located at the end of a flexible cantilever, over the sample surface. The forces between the tip and the sample lead to a deflection of the cantilever, which is monitored to create a three-dimensional surface map. AFM is particularly valuable for polymer science as it does not typically require special sample preparation like staining or coating and can be performed under various environmental conditions. utwente.nl

AFM analysis can reveal critical morphological features of polymer films, including surface roughness, phase separation in polymer blends, and the structure of self-assembled domains. researchgate.netmdpi.com In addition to topography, AFM can operate in different modes, such as phase imaging, which maps variations in material properties like adhesion and viscoelasticity across the surface.

While specific AFM studies on the morphology of poly(this compound) are not detailed in the provided search results, research on analogous polymers illustrates the utility of the technique. For example, an AFM study of poly(ethyl-2-cyanoacrylate) (PECA) nanofibers examined the topography and root mean square roughness of the polymer coatings. researchgate.net The analysis showed that the fibrous nanostructures manifested as nanofibers and nanoribbons. researchgate.net Such information is vital for understanding how polymer structure relates to performance in applications like coatings and adhesives. For aziridine-containing polymers, AFM could be employed to visualize changes in surface morphology resulting from thermal or chemical crosslinking reactions.

Transformations and Derivatizations of Aziridine Acrylate Systems

Aziridine (B145994) Ring Expansion Reactions

The inherent ring strain of aziridines makes them valuable precursors for the synthesis of larger heterocyclic systems through ring expansion reactions. researchgate.net This reactivity can be harnessed to convert the three-membered aziridine ring in systems like 2-(Aziridin-1-yl)ethyl acrylate (B77674) into five-membered heterocycles such as pyrrolidines and oxazolines. These transformations typically proceed through the cleavage of one of the ring's C-N or C-C bonds, followed by intramolecular cyclization or rearrangement.

The expansion of an aziridine ring to a five-membered pyrrolidine (B122466) or pyrrole (B145914) core is a powerful synthetic strategy. While direct examples starting from 2-(Aziridin-1-yl)ethyl acrylate are specific, established methodologies for related aziridine systems demonstrate the feasibility of this transformation. One such approach involves an electrophile-induced cascade reaction. For instance, the reaction of cinnamylaziridine with N-bromosuccinimide (NBS) has been shown to trigger an efficient aminocyclization–ring expansion cascade, yielding functionalized pyrrolidines with high diastereoselectivity. rsc.org In this process, the electrophile activates the system, leading to the formation of an aziridinium (B1262131) ion intermediate which is subsequently attacked intramolecularly to furnish the expanded pyrrolidine ring. rsc.org

Another strategy involves the thermal or metal-catalyzed rearrangement of vinyl or propargyl aziridines. Gold(I)-catalyzed intramolecular cyclization of propargyl aziridines, for example, leads to the formation of pyrroles through the breaking of the aziridine ring followed by rearrangement. mdpi.com Rhodium-catalyzed ring-expansion of azirines with enaminones has also been developed as a method to construct multisubstituted pyrroles. acs.org These methods highlight the potential to convert the aziridine moiety into a pyrrolidine or pyrrole ring system under appropriate reaction conditions.

Table 1: Selected Conditions for Aziridine to Pyrrolidine/Pyrrole Ring Expansion

| Starting Material Type | Reagent/Catalyst | Product Type | Ref. |

| Cinnamylaziridine | N-Bromosuccinimide (NBS) | Functionalized Pyrrolidine | rsc.org |

| Propargyl Aziridine | Gold(I) Catalyst | Substituted Pyrrole | mdpi.com |

| 2H-Azirine | Rhodium(II) Catalyst | Multisubstituted Pyrrole | acs.org |

This table presents general methodologies applicable to aziridine ring systems.

The ring expansion of aziridines to form five-membered oxazoline (B21484) rings is a well-documented and efficient transformation. This reaction is particularly relevant for N-acyl or activated aziridines. Lewis acids such as BF₃·Et₂O are known to promote the rearrangement of N-acylaziridines into oxazolines, a process that occurs with regioselective cleavage of the C-N bond and retention of configuration at stereogenic centers. clockss.org

A notable method involves the reaction of aziridines with ketenes. For example, alkyl 2-diazo-3-oxoalkanoates can be converted into alkoxycarbonylketenes, which then undergo an electrophilic ring expansion with 2-arylaziridines. beilstein-archives.org This reaction, often performed under microwave irradiation without a catalyst, produces alkyl 2-(oxazolin-2-yl)alkanoates in good to excellent yields. beilstein-archives.org The proposed mechanism involves the nucleophilic attack of the aziridine nitrogen on the ketene, forming a zwitterionic intermediate. Subsequent opening of the aziridinium ring and intramolecular attack by the resulting oxygen anion leads to the five-membered oxazoline ring. beilstein-archives.org This strategy could be applied to the aziridine moiety in this compound, likely after transformation of the acrylate group, to generate diverse oxazoline derivatives.

Synthesis of Chiral Aziridine-Containing Intermediates

Aziridines are highly valuable intermediates in organic synthesis, and their chiral forms are particularly sought after as building blocks for creating stereochemically complex molecules. jchemlett.comchemrxiv.org The synthesis of chiral intermediates based on the this compound scaffold can be approached through various asymmetric strategies.

One common method is to use chiral starting materials. For instance, the asymmetric synthesis of alkyl 1-alkylaziridine-2-carboxylates has been achieved by reacting alkyl α,β-dibromopropionates with chiral benzylamines. rsc.org Similarly, enantiopure aziridines can be prepared from chiral amino alcohols, where the hydroxyl group is converted into a good leaving group, followed by intramolecular nucleophilic substitution by the amine. clockss.org

Catalytic asymmetric aziridination of alkenes is another powerful approach. Various catalytic systems have been developed to produce chiral aziridines with high enantioselectivity. jchemlett.comjchemlett.com A different strategy involves the kinetic resolution of racemic mixtures. For example, a copper hydride-catalyzed kinetic resolution of racemic 2H-azirines has been successfully used to prepare enantioenriched N-H aziridine-2-carboxylates. chemrxiv.org The addition of chloromethyllithium to imines derived from aldehydes and chiral auxiliaries, such as (S)-valinol, has also been shown to produce 1,2-disubstituted aziridines with good diastereoselectivity. acs.org These established methods for asymmetric aziridine synthesis could be adapted to produce chiral versions of this compound or its precursors, providing access to a range of valuable chiral building blocks.

Table 2: Strategies for Asymmetric Aziridine Synthesis

| Strategy | Example | Outcome | Ref. |

| Chiral Precursors | Alkyl α,β-dibromopropionates + Chiral Benzylamines | Chiral Aziridine-2-carboxylates | rsc.org |

| Kinetic Resolution | Copper Hydride-catalyzed reduction of 2H-Azirines | Enantioenriched N-H Aziridines | chemrxiv.org |

| Chiral Auxiliary | Addition of chloromethyllithium to imine from 2-pyridinecarboxaldehyde (B72084) and (S)-valinol derivative | Diastereoselective 1,2-disubstituted Aziridine | acs.org |

This table summarizes general approaches to synthesizing chiral aziridines.

Chemo-Selective Functionalization Strategies

The presence of two distinct functional groups in this compound—the aziridine ring and the acrylate moiety—necessitates chemo-selective reaction conditions to functionalize one site without affecting the other. wikipedia.org The aziridine can act as a nucleophile or undergo ring-opening, while the acrylate is an electrophilic Michael acceptor.

Selective Reactions at the Aziridine Ring: The aziridine ring can be selectively targeted under conditions that favor its activation. Ring-opening reactions are commonly initiated by acids or Lewis acids, which protonate or coordinate to the nitrogen atom, forming a reactive aziridinium ion. nih.gov This intermediate is then susceptible to nucleophilic attack. For example, a selective aziridine amide ring-opening has been achieved using phenols in the presence of a Lewis acid, leading to trans-substituted piperidine (B6355638) analogues. acs.org The choice of a mild Lewis acid and nucleophile can prevent unwanted reactions with the acrylate group. It is crucial that the conditions are not conducive to polymerization or decomposition of the acrylate.

Selective Reactions at the Acrylate Moiety: The acrylate group is a classic Michael acceptor and can react selectively with a range of nucleophiles under neutral or basic conditions, where the N-alkyl aziridine ring is generally stable. Soft nucleophiles, such as thiols, amines, or certain carbanions, readily undergo conjugate addition to the electron-deficient double bond. This aza-Michael addition is a reliable method for forming new C-N, C-S, or C-C bonds at the β-position of the original acrylate system. rsc.org The key to selectivity is to choose reagents and conditions that are not acidic enough to activate the aziridine ring for opening. rsc.org For instance, the reaction with a thiol under mild basic catalysis would be expected to yield the corresponding β-thioether derivative, leaving the aziridine ring intact.

This dual reactivity allows for stepwise functionalization strategies, where one group is modified selectively, followed by a subsequent transformation at the other site, providing a powerful route to complex molecules from the this compound template.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Approaches for Aziridine (B145994) Acrylates

The synthesis of aziridines and their acrylate (B77674) derivatives is an area of active research, with a focus on developing more efficient, selective, and sustainable methods. Traditional methods for synthesizing aziridines, such as the Wenker synthesis from β-amino alcohols, have been known for decades. baranlab.org However, current research is exploring novel catalytic systems and alternative starting materials to improve yields and stereoselectivity.

One promising approach involves the use of metal-catalyzed reactions to construct the aziridine ring. For instance, palladium-catalyzed aziridination of conjugated dienes has been investigated as a method to produce vinylaziridines with high regio- and stereoselectivity. researchgate.net Another avenue of research focuses on the synthesis of optically active aziridines from readily available chiral precursors like aspartic acid. researchgate.net This method involves the introduction of an alkyl group and subsequent cyclization to form the aziridine ring. researchgate.net

The direct synthesis of aziridine acrylates can be achieved through the Michael addition of aziridine to an acrylate precursor. researchgate.net Research in this area is aimed at optimizing reaction conditions to maximize the yield of the desired mono-adduct and minimize side reactions. Furthermore, "green" chemistry principles are being applied to the synthesis of aziridines, exploring the use of environmentally benign solvents and catalysts. dntb.gov.ua

| Synthetic Approach | Description | Key Research Findings |

| Wenker Synthesis | A traditional method involving the cyclization of β-amino alcohols. baranlab.org | Established and widely used, but can require harsh conditions. baranlab.org |

| Catalytic Aziridination | Use of metal catalysts, such as palladium, to promote the formation of the aziridine ring from olefins or dienes. researchgate.net | Offers potential for high selectivity and control over stereochemistry. researchgate.net |

| From Chiral Precursors | Synthesis of optically active aziridines from readily available chiral molecules like amino acids. researchgate.net | Enables the production of enantiomerically pure aziridine derivatives. researchgate.net |

| Michael Addition | Direct addition of aziridine to acrylate compounds to form the target molecule. researchgate.net | A straightforward method, with research focused on optimizing selectivity. researchgate.net |

| Green Synthesis | The use of environmentally friendly solvents and catalysts to reduce the environmental impact of the synthesis. dntb.gov.ua | Aims to develop more sustainable synthetic routes. dntb.gov.ua |

Innovations in Polymerization Control and Advanced Polymer Architectures

The presence of the acrylate group in 2-(aziridin-1-yl)ethyl acrylate allows for its polymerization into a variety of polymer structures. A key area of innovation is the application of controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods offer precise control over molecular weight, polydispersity, and polymer architecture, which is crucial for creating well-defined materials.

Light-mediated polymerization is another emerging technique that provides excellent temporal and spatial control over the polymerization process. nih.gov This allows for the fabrication of complex, patterned materials. The combination of CRP with other synthetic methodologies is enabling the creation of advanced polymer architectures. For example, block copolymers with segments of poly(this compound) and other monomers can be synthesized to create materials with distinct hydrophilic and hydrophobic domains. nih.gov

Furthermore, the aziridine ring can be used as a reactive handle for post-polymerization modification. This allows for the introduction of various functional groups along the polymer backbone, leading to the creation of graft copolymers and other complex structures. This dual functionality of this compound—polymerization through the acrylate and modification via the aziridine—opens up a vast design space for novel polymer architectures.

Rational Design of Functional Materials with Tailored Properties

The ability to create polymers with controlled architectures and functionalities from this compound is driving the rational design of materials with specific, tailored properties. The aziridine groups in the polymer can act as crosslinking sites, reacting with acidic functionalities or other electrophiles to form a stable network. google.com This crosslinking can significantly enhance the mechanical properties and solvent resistance of the material. mdpi.com

An area of significant interest is the development of functional coatings. For example, polymers containing aziridine functionalities can be used to create antibacterial surfaces. The aziridine rings can be quaternized to introduce permanent positive charges, which are effective in disrupting bacterial cell membranes. Another potential application is in the development of materials for CO2 capture, leveraging the amine-rich structures of polyaziridines.

The properties of materials derived from this compound can be finely tuned by copolymerizing it with other monomers. For instance, copolymerization with hydrophobic monomers can lead to materials suitable for coatings, while copolymerization with hydrophilic monomers can result in hydrogels for biomedical applications. The ability to control the crosslinking density and incorporate various functional groups allows for the precise tailoring of material properties such as adhesion, water absorption, and biocompatibility. mdpi.com

| Application Area | Design Strategy | Tailored Properties |

| Antibacterial Coatings | Quaternization of the aziridine nitrogen to create cationic polymers. | Enhanced antimicrobial activity. |

| CO2 Capture | High density of amine groups in the polymer structure. | Increased capacity for CO2 adsorption. |

| Adhesives | Crosslinking of the polymer via the aziridine ring with acid-functional copolymers. google.com | Improved cohesive strength and adhesion. google.com |

| Biomedical Materials | Formation of hydrogels through controlled crosslinking and copolymerization with biocompatible monomers. | Tunable mechanical properties and biocompatibility. |

Predictive Understanding of Reactivity through Advanced Computational Modeling

Advanced computational modeling is becoming an indispensable tool for understanding and predicting the reactivity of monomers like this compound. Quantum mechanical calculations can provide insights into the electronic structure and reaction mechanisms at a molecular level. researchgate.net For instance, computational studies can elucidate the energetics of the aziridine ring-opening reaction under different conditions, helping to optimize synthetic and crosslinking processes.

Modeling of polymerization kinetics is another critical area. Software packages can be used to predict the rate of polymerization, copolymer composition, and molecular weight distribution under various reaction conditions. mdpi.com This predictive capability can significantly reduce the number of experiments required to develop new materials. For example, the reactivity ratios of different monomers in a copolymerization can be predicted, allowing for the targeted synthesis of copolymers with a desired monomer sequence. mdpi.comarxiv.org

Furthermore, computational simulations can be used to model the self-assembly and bulk properties of polymers derived from this compound. researchgate.net This can help in the rational design of materials with specific macroscopic properties, such as the formation of micelles or other nanostructures in solution. By combining experimental work with advanced computational modeling, researchers can accelerate the discovery and development of new functional materials based on aziridine acrylates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Aziridin-1-yl)ethyl acrylate, and how can purity be optimized?

- Methodology : Synthesis typically involves acrylation of aziridine-containing precursors. For example, nucleophilic substitution between acryloyl chloride and 2-(aziridin-1-yl)ethanol under inert conditions (e.g., N₂ atmosphere) at 0–5°C minimizes side reactions like aziridine ring-opening . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane) or distillation under reduced pressure is critical. Purity validation requires gas chromatography (GC) or HPLC coupled with mass spectrometry (MS) to detect residual monomers or byproducts .

- Key Parameters :

| Parameter | Optimal Range | Reference Technique |

|---|---|---|

| Reaction Temperature | 0–5°C | Cryostatic setup |

| Solvent | Dichloromethane/THF | Polarity control |

| Purification | Silica gel chromatography | TLC monitoring |

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- FTIR : Key peaks include C=O stretch (~1720 cm⁻¹, acrylate ester), C-O-C stretch (~1250 cm⁻¹), and aziridine ring vibrations (~950 cm⁻¹). Compare with NIST reference data for acrylate derivatives .

- NMR : ¹H NMR should show acrylate vinyl protons (δ 5.8–6.4 ppm, multiplet) and aziridine protons (δ 1.5–2.5 ppm, triplet). ¹³C NMR confirms ester carbonyl (δ 165–170 ppm) .

- MS : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns matching aziridine and acrylate moieties .

Q. What biocompatibility assessments are critical for aziridine-containing acrylates in biomedical applications?

- In Vitro Testing : Cytotoxicity assays (e.g., MTT, Live/Dead staining) using fibroblast (NIH/3T3) or epithelial cell lines. Surface functionalization (e.g., PEGylation) may reduce cellular uptake and toxicity .

- Degradation Profiling : Hydrolytic stability in PBS (pH 7.4) at 37°C, monitored via GC-MS to detect aziridine release, which may induce mutagenicity .

Advanced Research Questions

Q. How can copolymerization kinetics of this compound be optimized for tailored material properties?